molecular formula C14H14O B12535789 2-Methoxy-3'-methyl-1,1'-biphenyl CAS No. 653586-65-3

2-Methoxy-3'-methyl-1,1'-biphenyl

Cat. No.: B12535789
CAS No.: 653586-65-3
M. Wt: 198.26 g/mol
InChI Key: PKYZPSIOVXTELQ-UHFFFAOYSA-N
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Description

2-Methoxy-3’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C14H14O It is a derivative of biphenyl, where a methoxy group is attached to the second carbon of one benzene ring, and a methyl group is attached to the third carbon of the other benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-3’-methyl-1,1’-biphenyl can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and can be carried out in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of 2-Methoxy-3’-methyl-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and efficient separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Methoxy-3’-methyl-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-3’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-3’-methyl-1,1’-biphenyl is unique due to the specific positioning of the methoxy and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

CAS No.

653586-65-3

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

1-methoxy-2-(3-methylphenyl)benzene

InChI

InChI=1S/C14H14O/c1-11-6-5-7-12(10-11)13-8-3-4-9-14(13)15-2/h3-10H,1-2H3

InChI Key

PKYZPSIOVXTELQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC=C2OC

Origin of Product

United States

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